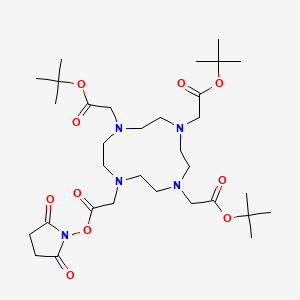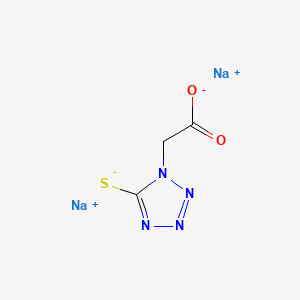
Ethyl 2-methylisonicotinate
Descripción general
Descripción
Ethyl 2-methylisonicotinate is a compound with the molecular weight of 165.19 . It is a solid at room temperature .
Synthesis Analysis
Ethyl 2-methylisonicotinate is synthesized from the reaction of ethyl isonicotinate with methyl iodide. This reaction occurs in a two-step process, with the first step producing ethyl 2-methylisonicotinate hydrochloride, and the second step producing the desired product, Ethyl 2-methylisonicotinate. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction conditions are typically mild.
Molecular Structure Analysis
The molecular structure of Ethyl 2-methylisonicotinate contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
Ethyl 2-methylisonicotinate has been used in organic synthesis as a reagent for the synthesis of a range of compounds, including chiral amines, piperazines, and a variety of heterocyclic compounds. It has also been used in biochemistry as a reagent for the synthesis of a variety of proteins, including enzymes, and as a substrate for a variety of enzyme-catalyzed reactions.
Physical And Chemical Properties Analysis
Ethyl 2-methylisonicotinate is a solid at room temperature .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Ethyl 2-methyl-2,3-butadienoate, a compound related to ethyl 2-methylisonicotinate, has been used in phosphine-catalyzed [4 + 2] annulations. This process synthesizes tetrahydropyridines, indicating its utility in organic synthesis and catalysis (Zhu, Lan, & Kwon, 2003).
Complex Formation and Photophysical Properties
In the field of organometallic chemistry, ethyl 2,6-diphenylisonicotinate, a derivative of ethyl 2-methylisonicotinate, has been employed to synthesize platinum(II) complexes. These complexes have significant applications in understanding the photophysical properties of materials (Fuertes et al., 2012).
Polymer and Biomedical Applications
Research into poly(2-oxazoline)s, which include poly(2-methyl-2-oxazoline) and poly(2-ethyl-2-oxazoline), suggests their potential as replacements for poly(ethylene glycol) in pharmaceutical and biomedical applications. This indicates the relevance of ethyl 2-methylisonicotinate derivatives in developing new biomedical materials (Grube et al., 2018).
Crystallography and Molecular Analysis
The molecule ethyl 5,5''-dimethyl-2,2';6',2''-terpyridine-4'-carboxylate, related to ethyl 2-methylisonicotinate, has been synthesized for crystallographic studies. This contributes to the understanding of molecular interactions and crystal packing, relevant in materials science and chemistry (Kickelbick, Hoogenboom, & Schubert, 2005).
Environmental and Analytical Chemistry
Ethyl 2-methylisonicotinate derivatives have been studied in the context of environmental chemistry, particularly concerning the contamination of water systems by gasoline additives like ETBE (ethyl-tert-butylether). These studies are crucial in understanding and mitigating the environmental impact of these compounds (van Wezel et al., 2009).
Catalytic Production and Sustainability
The catalytic production of higher alcohols from ethanol, involving derivatives of ethyl 2-methylisonicotinate, has been explored. This research is significant in the context of sustainability and the development of environmentally friendly chemical processes (Patel et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMYMRWGDVTGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482095 | |
| Record name | Ethyl 2-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylisonicotinate | |
CAS RN |
25635-17-0 | |
| Record name | Ethyl 2-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-methylpyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)



![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)


![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)